molecular formula C18H22N2O4 B13126692 tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13126692
M. Wt: 330.4 g/mol
InChI Key: AFQQWYGQKDRWOP-UHFFFAOYSA-N
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Description

  • The compound is a spirocyclic oxindole analogue.
  • Spirocyclic compounds have gained attention due to their diverse biological activities, including interactions with various receptors.
  • Our focus is on 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid (referred to as compound 1).
  • Preparation Methods

    • The synthesis involves several steps:
      • Start with ethyl 4-aminobenzoate (2).
      • Sequentially treat it with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine.
      • Follow with dilute hydrochloric acid to obtain substituted 3-methylthiooxindole (3).
      • Reductive desulfurization of 3 yields the target compound 1.
    • This route is scalable without chromatographic purification .
  • Chemical Reactions Analysis

    • Compound 1 can undergo various reactions:
      • Dianion alkylation during cyclization of ethyl 2-oxindoline-5-carboxylate (4).
      • N-demethylation of the resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate (5).
    • Common reagents include tert-butyl hypochlorite, ethyl (methylthio) acetate, and Raney Ni.
  • Scientific Research Applications

    • Chemistry: Potential as a building block for drug discovery.
    • Biology: Interactions with receptors, possibly affecting growth hormone secretion, neurokinins, oxytocin, and more.
    • Medicine: Investigate therapeutic applications.
    • Industry: Explore its role in drug development.
  • Mechanism of Action

    • Further research is needed, but understanding its molecular targets and pathways will be crucial.
    • Investigate how it exerts its effects in biological systems.
  • Comparison with Similar Compounds

    • Highlight its uniqueness compared to other spirocyclic compounds.
    • Similar compounds may include other spirooxindoles or related structures.

    Remember that this compound’s potential lies in its diverse applications, and further studies will uncover its full impact

    Properties

    Molecular Formula

    C18H22N2O4

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    tert-butyl 6-formyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

    InChI

    InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)13-5-4-12(11-21)10-14(13)19-15(18)22/h4-5,10-11H,6-9H2,1-3H3,(H,19,22)

    InChI Key

    AFQQWYGQKDRWOP-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C=O)NC2=O

    Origin of Product

    United States

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